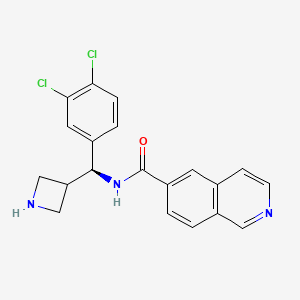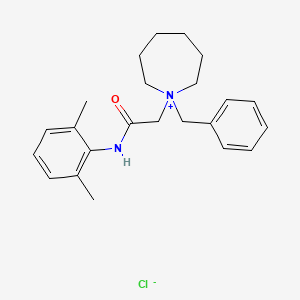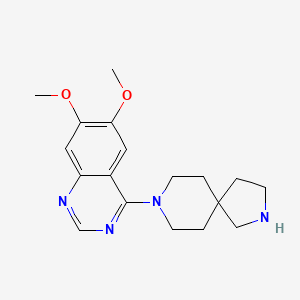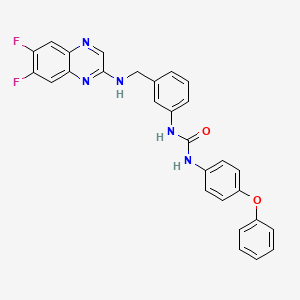
Anticancer agent 31
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Anticancer agent 31 is a promising compound in the field of oncology, known for its potent anticancer properties. This compound has garnered significant attention due to its ability to selectively target cancer cells while minimizing damage to normal cells. Its unique chemical structure and mechanism of action make it a valuable candidate for further research and development in cancer therapy.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Anticancer agent 31 involves multiple steps, starting with the preparation of key intermediates. The initial step typically involves the formation of a heterocyclic core through a cyclization reaction. This is followed by the introduction of various functional groups to enhance the compound’s anticancer activity. Common reagents used in these reactions include organic solvents, catalysts, and specific reactants tailored to achieve the desired chemical transformations.
Industrial Production Methods
Industrial production of this compound requires optimization of the synthetic routes to ensure high yield and purity. This often involves scaling up the laboratory procedures and implementing stringent quality control measures. Techniques such as continuous flow chemistry and automated synthesis are employed to streamline the production process and reduce costs.
化学反応の分析
Types of Reactions
Anticancer agent 31 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions often involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions are typically derivatives of this compound with enhanced or modified anticancer properties. These derivatives are then tested for their efficacy and safety in preclinical and clinical studies.
科学的研究の応用
Anticancer agent 31 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Employed in cell culture studies to investigate its effects on cancer cell proliferation and apoptosis.
Medicine: Undergoing clinical trials to evaluate its efficacy and safety as a potential anticancer drug.
Industry: Utilized in the development of new anticancer formulations and drug delivery systems.
作用機序
The mechanism of action of Anticancer agent 31 involves its interaction with specific molecular targets within cancer cells. It primarily targets enzymes and proteins involved in cell division and survival pathways. By inhibiting these targets, the compound induces apoptosis (programmed cell death) and inhibits the proliferation of cancer cells. Key pathways affected include the PI3K/Akt/mTOR signaling pathway and the RAS/RAF/MEK/ERK pathway .
類似化合物との比較
Anticancer agent 31 is unique in its ability to selectively target cancer cells while sparing normal cells. Similar compounds include:
Imatinib: A tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia.
Olaparib: A poly (ADP-ribose) polymerase inhibitor used in the treatment of ovarian cancer.
Abemaciclib: A cyclin-dependent kinase inhibitor used in the treatment of breast cancer
These compounds share some similarities in their mechanisms of action but differ in their specific molecular targets and therapeutic applications. This compound stands out due to its unique chemical structure and broad-spectrum anticancer activity.
特性
分子式 |
C28H21F2N5O2 |
|---|---|
分子量 |
497.5 g/mol |
IUPAC名 |
1-[3-[[(6,7-difluoroquinoxalin-2-yl)amino]methyl]phenyl]-3-(4-phenoxyphenyl)urea |
InChI |
InChI=1S/C28H21F2N5O2/c29-23-14-25-26(15-24(23)30)35-27(17-31-25)32-16-18-5-4-6-20(13-18)34-28(36)33-19-9-11-22(12-10-19)37-21-7-2-1-3-8-21/h1-15,17H,16H2,(H,32,35)(H2,33,34,36) |
InChIキー |
STADTCXKZRQMEY-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)NC3=CC=CC(=C3)CNC4=NC5=CC(=C(C=C5N=C4)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



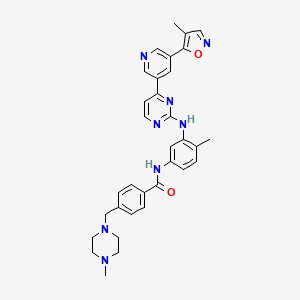
![(2E,4E)-5-(1,3-benzodioxol-5-yl)-1-[4-(4-bromobenzoyl)piperazin-1-yl]penta-2,4-dien-1-one](/img/structure/B12391602.png)

![[Tyr0] Thymus Factor](/img/structure/B12391612.png)
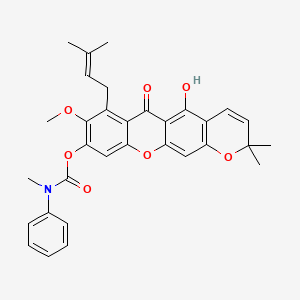
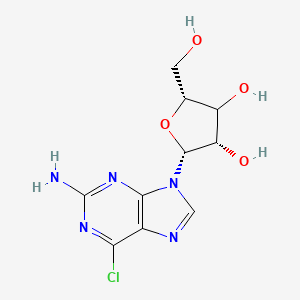
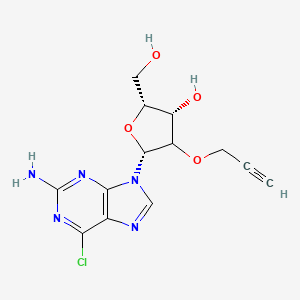
![2-amino-1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyridin-4-one](/img/structure/B12391629.png)
